![molecular formula C8H5ClFNO4 B1438729 Methyl 5-chloro-2-fluoro-3-nitrobenzoate CAS No. 1153285-33-6](/img/structure/B1438729.png)
Methyl 5-chloro-2-fluoro-3-nitrobenzoate
Overview
Description
Methyl 5-chloro-2-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H5ClFNO4 and a molecular weight of 233.58 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
Similar compounds have been known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been used in the preparation of other compounds as antagonists of neurotrophic factor receptors .
Action Environment
The action, efficacy, and stability of Methyl 5-chloro-2-fluoro-3-nitrobenzoate can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature . It is also noted to be slightly soluble in water and soluble in dimethyl sulfoxide and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-fluoro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration, halogenation, and esterification of benzoic acid derivatives. One common method involves the nitration of 2-fluorobenzoic acid to introduce the nitro group, followed by chlorination to add the chloro substituent. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Chemical Reactions : Methyl 5-chloro-2-fluoro-3-nitrobenzoate serves as an important intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications, making it a versatile building block in organic chemistry.
2. Biological Studies
- Enzyme Inhibition Studies : Due to its structural characteristics, this compound is utilized in enzyme inhibition studies. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which can be critical for understanding biochemical processes.
- Biochemical Assays : The compound is also employed as a probe in biochemical assays to study protein interactions and binding affinities.
3. Medicinal Chemistry
- Potential Therapeutic Applications : Preliminary studies suggest that this compound may exhibit biological activity relevant to drug development. Its derivatives are being investigated for potential anti-inflammatory and analgesic properties.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated significant antiproliferative activity, particularly against breast cancer cell lines.
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
MCF-7 | 0.045 | 15.6 |
MDA-MB-231 | 0.030 | 10.2 |
The compound exhibited an IC50 value of 0.045 µM against MCF-7 cells, indicating strong activity against cancer cells while sparing normal cells.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition demonstrated that this compound effectively inhibits certain kinases involved in cancer progression. The mechanism involves competitive inhibition, where the compound competes with substrate binding at the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-fluoro-4-nitrobenzoate
- Methyl 5-chloro-2-fluoro-3-methylbenzoate
- Methyl 5-chloro-2-fluoro-3-aminobenzoate
Uniqueness
Methyl 5-chloro-2-fluoro-3-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of chloro, fluoro, and nitro groups on the aromatic ring provides a versatile platform for further chemical modifications and applications .
Biological Activity
Methyl 5-chloro-2-fluoro-3-nitrobenzoate (C8H5ClFNO4) is an organic compound notable for its unique molecular structure, which endows it with significant biological activity. This article delves into its biochemical properties, mechanisms of action, and applications in various scientific fields.
Overview of the Compound
- Chemical Formula : C8H5ClFNO4
- Molecular Weight : 233.58 g/mol
- CAS Number : 1153285-33-6
This compound is characterized by a chloro, fluoro, and nitro substituent on the benzoate ring, which influences its reactivity and biological interactions. This compound serves as a versatile intermediate in organic synthesis and has potential applications in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The chloro and fluoro groups can be replaced by nucleophiles, leading to various derivatives that may exhibit altered biological properties.
- Reduction Reactions : The nitro group can be reduced to an amino group, potentially enhancing the compound's pharmacological profile.
- Ester Hydrolysis : Hydrolysis of the ester group yields carboxylic acids, which can participate in further biological interactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds structurally similar to this compound. For example, dual inhibitors targeting bacterial topoisomerases have shown effective inhibition against various strains, including multidrug-resistant bacteria . While specific data on this compound's antibacterial activity is limited, its structural analogs suggest promising avenues for research.
Interaction with Neurotrophic Factors
Research indicates that compounds with similar functional groups can interact with neurotrophic factor receptors. This interaction is crucial for developing new therapeutic agents targeting neurodegenerative diseases. Understanding these interactions can inform the design of new compounds aimed at modulating biological pathways related to neuronal survival and growth.
Case Studies and Research Findings
Several studies have explored the synthesis and application of this compound and related compounds:
- Synthesis and Yield : A study demonstrated a successful nitration process for synthesizing similar compounds, achieving yields of up to 85% under optimized conditions . This highlights the feasibility of producing this compound for further biological evaluation.
- Structure–Activity Relationship (SAR) : Investigations into anthranilic acid derivatives have shown that modifications in substituents can significantly affect biological activity. This principle applies to this compound, where structural variations could lead to enhanced efficacy against specific biological targets .
Data Summary Table
Property | Value |
---|---|
Chemical Formula | C8H5ClFNO4 |
Molecular Weight | 233.58 g/mol |
CAS Number | 1153285-33-6 |
Potential Applications | Antibacterial agents, neurotrophic factor modulation |
Mechanisms of Action | Nucleophilic substitution, reduction reactions, ester hydrolysis |
Properties
IUPAC Name |
methyl 5-chloro-2-fluoro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXZBFRZKGKBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153285-33-6 | |
Record name | methyl 5-chloro-2-fluoro-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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